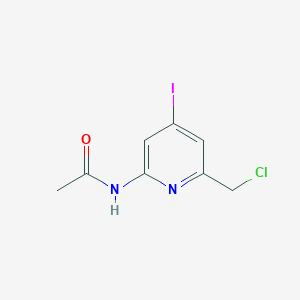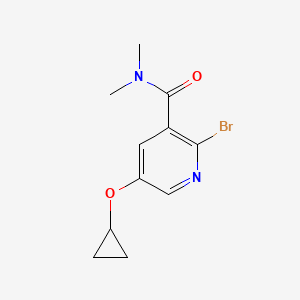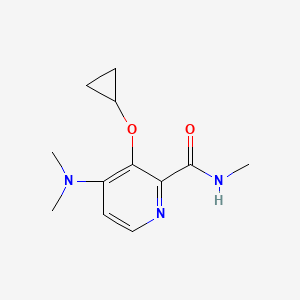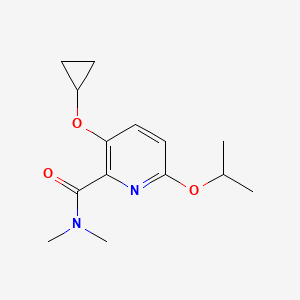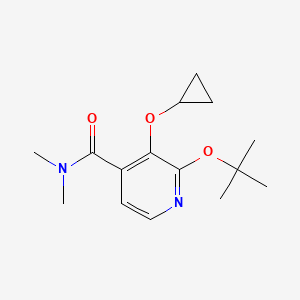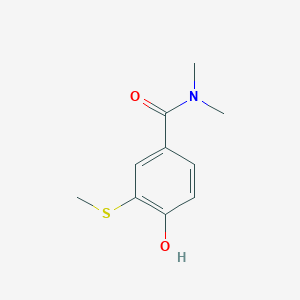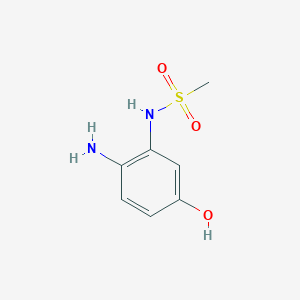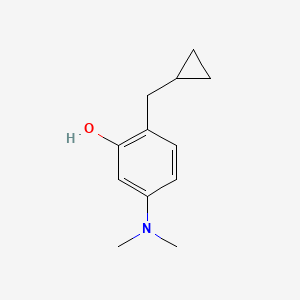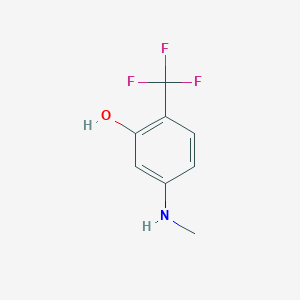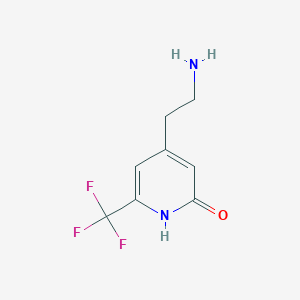
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL is a chemical compound with a molecular formula of C8H10F3N2O This compound is characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield imines or amides, while substitution reactions can introduce various functional groups into the pyridine ring .
Applications De Recherche Scientifique
4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aminoethyl group can form hydrogen bonds with target proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
- 2-(2-Aminoethyl)-3-chloro-5-trifluoromethylpyridine
Comparison: Compared to similar compounds, 4-(2-Aminoethyl)-6-(trifluoromethyl)pyridin-2-OL is unique due to the position of the trifluoromethyl group on the pyridine ring. This structural difference can significantly impact its chemical reactivity and biological activity. For example, the trifluoromethyl group at the 6-position may enhance the compound’s stability and increase its binding affinity to certain molecular targets .
Propriétés
Formule moléculaire |
C8H9F3N2O |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-5(1-2-12)4-7(14)13-6/h3-4H,1-2,12H2,(H,13,14) |
Clé InChI |
GKPWALLBPSZXKS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(NC1=O)C(F)(F)F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


